

5,5'-Dimethoxylariciresinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5'-Dimethoxylariciresinol

Cat. No.: B187965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the lignan **5,5'-Dimethoxylariciresinol**, a naturally occurring phenolic compound. The guide covers the history of its discovery, its structural elucidation, and its known biological activities, with a particular focus on the potential of its glycoside derivative in overcoming multidrug resistance in cancer cells. Detailed experimental protocols for isolation and biological assays are provided, along with a summary of its physicochemical and spectroscopic data. While the total chemical synthesis of **5,5'-Dimethoxylariciresinol** is not widely documented in publicly available literature, this guide serves as a comprehensive resource on its known properties and therapeutic potential.

Introduction

Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. **5,5'-Dimethoxylariciresinol** is a furofuran-type lignan that has garnered interest due to its presence in medicinal plants and the biological activity of its derivatives. This guide aims to consolidate the current knowledge on **5,5'-Dimethoxylariciresinol** for researchers and professionals in the field of drug discovery and development.

Discovery and History

The first significant report of a derivative of **5,5'-Dimethoxylariciresinol** in the scientific literature dates back to 1993. In a study focused on the phenolic constituents of the bark of *Phellodendron amurense*, a plant used in traditional medicine, Ida et al. isolated and identified glycosides of (±)-5,5'-dimethoxylariciresinol.[1] This discovery laid the groundwork for further investigation into this lignan and its natural sources. While this publication marks a key point in its history, the initial isolation and characterization of the aglycone itself are not as clearly documented in readily available literature.

Derivatives of **5,5'-Dimethoxylariciresinol** have also been identified in other plant species. For instance, 9-O-Feruloyl-**5,5'-dimethoxylariciresinol** has been isolated from *Viburnum cylindricum*, and the glucoside of **5,5'-Dimethoxylariciresinol** has been extracted from plants of the *Mahonia* genus.

Physicochemical and Spectroscopic Data

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₂ H ₂₈ O ₈
Molecular Weight	420.45 g/mol
CAS Number	116498-58-9
Appearance	Powder
IUPAC Name	4-[[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol

Spectroscopic Data

The structural elucidation of **5,5'-Dimethoxylariciresinol** and its derivatives has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ^1H -NMR and ^{13}C -NMR data are crucial for the structural confirmation of **5,5'-Dimethoxylariciresinol**. While specific assignments can vary slightly based on the solvent used, representative data is summarized below.

^{13}C -NMR Chemical Shifts (δ)	^1H -NMR Chemical Shifts (δ)
Assignments are based on typical values for furofuran lignans and may require specific experimental data for definitive confirmation.	Assignments are based on typical values for furofuran lignans and may require specific experimental data for definitive confirmation.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

MS Data	
Exact Mass	420.1784
Key Fragmentation Patterns	Typically involves cleavage of the ether linkages and side chains, providing structural information.

Chemical Synthesis

A comprehensive search of publicly available scientific literature and chemical databases did not yield established methods for the total chemical synthesis of **5,5'-Dimethoxylariciresinol**. The synthesis of structurally related lignans often involves complex stereoselective steps to control the chiral centers in the furofuran ring system. The development of a synthetic route to **5,5'-Dimethoxylariciresinol** would be a valuable contribution to the field, enabling further biological evaluation and the generation of novel analogs.

Biological Activity and Signaling Pathways

The most well-documented biological activity of a **5,5'-Dimethoxylariciresinol** derivative is the reversal of multidrug resistance (MDR) in cancer cells by its 4-O- β -D-glucoside (DMAG).

Reversal of Multidrug Resistance

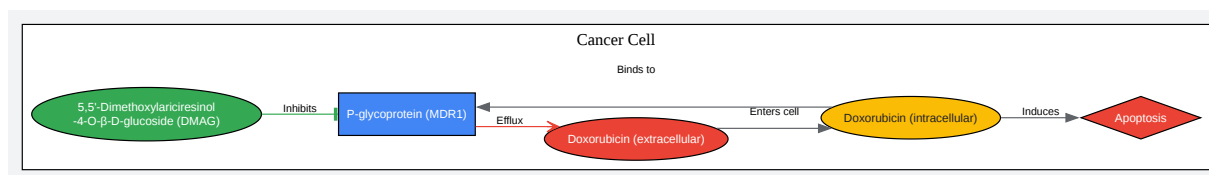
A study on doxorubicin-resistant human leukemia cells (K562/DOX) demonstrated that DMAG can significantly enhance the cytotoxicity of doxorubicin. This effect is attributed to the inhibition of the P-glycoprotein (P-gp) efflux pump, a key mediator of MDR.

Quantitative Data from Multidrug Resistance Reversal Studies:

Parameter	Cell Line	Treatment	Value
Doxorubicin IC ₅₀	K562/DOX	Doxorubicin alone	34.93 ± 1.37 µM
Doxorubicin IC ₅₀	K562/DOX	Doxorubicin + 1.0 µM DMAG	12.51 ± 1.28 µM
Doxorubicin Fluorescence Intensity	K562/DOX	15.0 µM Doxorubicin (1 hr)	33093.12
Doxorubicin Fluorescence Intensity	K562/DOX	15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr)	2.3-fold higher
Rhodamine 123 Fluorescence Intensity	K562/DOX	Rhodamine 123 alone	-
Rhodamine 123 Fluorescence Intensity	K562/DOX	Rhodamine 123 + 1.0 µM DMAG	Increased by 49.11%

Proposed Signaling Pathway for MDR Reversal

The mechanism of DMAG in reversing multidrug resistance involves the inhibition of P-glycoprotein, which leads to an intracellular accumulation of chemotherapeutic drugs like doxorubicin. This increased drug concentration enhances apoptosis in cancer cells.



[Click to download full resolution via product page](#)

P-glycoprotein inhibition by DMAG leading to apoptosis.

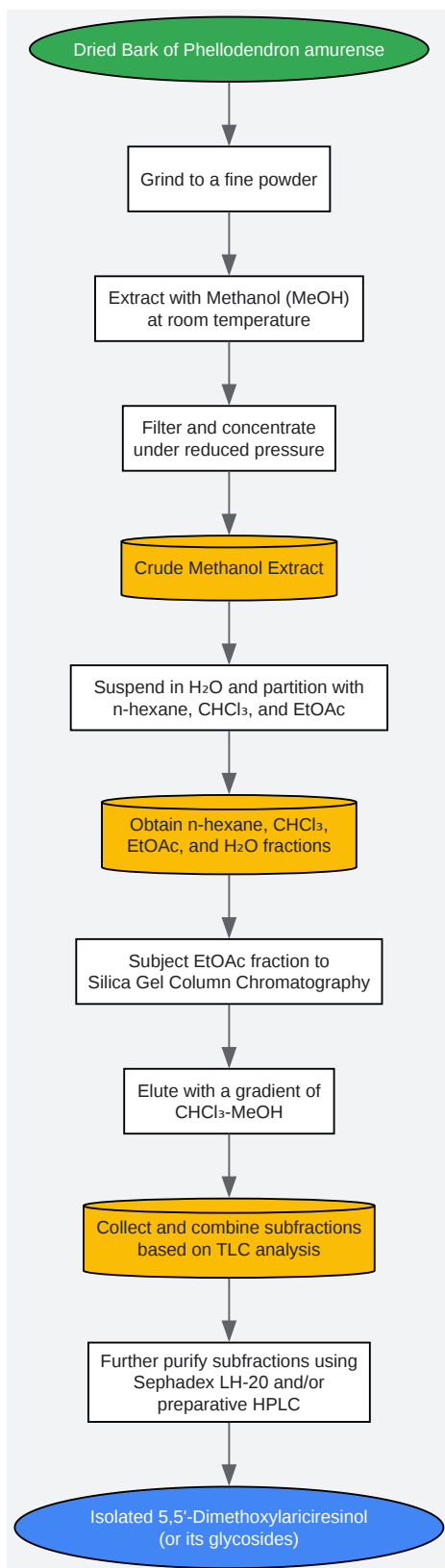
Other Potential Biological Activities

While specific studies on the anti-inflammatory and antioxidant activities of the aglycone **5,5'-Dimethoxylariciresinol** are limited, lignans as a class are known to modulate key signaling pathways involved in these processes, such as the NF-κB and Nrf2 pathways. Further research is warranted to investigate the potential of **5,5'-Dimethoxylariciresinol** in these areas.

Experimental Protocols

Isolation of Lignans from *Phellodendron amurense* Bark (General Protocol)

This protocol is a general representation based on methods for isolating phenolic compounds from *Phellodendron* species.



[Click to download full resolution via product page](#)

General workflow for the isolation of lignans.

Detailed Steps:

- **Plant Material Preparation:** Air-dry the bark of *Phellodendron amurense* and grind it into a fine powder.
- **Extraction:** Macerate the powdered bark with methanol at room temperature for an extended period (e.g., 3 x 72 hours).
- **Concentration:** Combine the methanol extracts, filter, and concentrate under reduced pressure to obtain a crude extract.
- **Fractionation:** Suspend the crude extract in water and successively partition with n-hexane, chloroform (CHCl_3), and ethyl acetate (EtOAc) to yield different fractions based on polarity.
- **Column Chromatography:** Subject the ethyl acetate fraction, which is likely to contain the lignans, to silica gel column chromatography.
- **Elution:** Elute the column with a gradient solvent system, such as chloroform-methanol, of increasing polarity.
- **Fraction Collection:** Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
- **Final Purification:** Further purify the combined fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

MTT Assay for Cytotoxicity

This protocol is adapted from the study on the reversal of multidrug resistance by DMAG.

- **Cell Seeding:** Seed K562/DOX cells in 96-well plates at a density of 5×10^4 cells/mL.
- **Drug Treatment:** After 24 hours of incubation, treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of DMAG (e.g., $1.0 \mu\text{M}$).
- **Incubation:** Incubate the plates for 48 hours at 37°C in a humidified 5% CO_2 atmosphere.

- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Remove the supernatant and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability and determine the IC_{50} values.

Intracellular Drug Accumulation Assay

This protocol is adapted from the study on the reversal of multidrug resistance by DMAG.

- **Cell Preparation:** Harvest K562/DOX cells in the logarithmic growth phase and adjust the cell density to 1×10^6 cells/mL.
- **Drug and Inhibitor Treatment:** Incubate the cells with doxorubicin (e.g., 15.0 μM) in the presence or absence of DMAG (e.g., 1.0 μM) for 1 hour at 37°C. A P-gp substrate like Rhodamine 123 can also be used.
- **Washing:** After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drugs.
- **Flow Cytometry Analysis:** Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer.
- **Data Analysis:** Quantify the mean fluorescence intensity to determine the level of intracellular drug accumulation.

Conclusion

5,5'-Dimethoxylariciresinol is a naturally occurring lignan with a history rooted in the study of medicinal plants. While its own biological activities are not extensively characterized, its glycosylated derivative, **5,5'-dimethoxylariciresinol-4-O- β -D-glucoside**, has shown significant promise as a multidrug resistance reversal agent in preclinical studies. The lack of a reported total synthesis presents an opportunity for synthetic chemists to develop a route to this molecule, which would greatly facilitate further research into its therapeutic potential. Future

studies should focus on elucidating the anti-inflammatory and antioxidant properties of the aglycone and its effects on relevant signaling pathways. This technical guide provides a solid foundation for researchers to build upon in their exploration of **5,5'-Dimethoxylariciresinol** and its potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- To cite this document: BenchChem. [5,5'-Dimethoxylariciresinol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187965#discovery-and-history-of-5-5-dimethoxylariciresinol\]](https://www.benchchem.com/product/b187965#discovery-and-history-of-5-5-dimethoxylariciresinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com